1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
3-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-8-4-5-9-13(12)22-16(23)14-15(17(22)24)21(20-19-14)10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZUMHZAKWZDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including synthesis methods, biological assays, and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multicomponent reactions that efficiently construct the triazole and pyrrole frameworks. The compound can be synthesized using a combination of isatin derivatives and phenyl hydrazines under acidic conditions. The reaction yields high purity and good yields, as demonstrated in various studies .
Reaction Scheme
The general reaction scheme can be summarized as follows:
Antimicrobial Activity
Research has shown that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. In vitro studies demonstrated that these compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of the compound has also been investigated. Studies indicate that the presence of the triazole ring enhances the electron-donating ability of the molecule, thus improving its free radical scavenging activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .
Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer activity. Preliminary assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl and chlorophenyl groups significantly influence its efficacy .
Summary of Biological Activities
| Activity | Tested Against | Results |
|---|---|---|
| Antimicrobial | Gram-positive/negative bacteria | Significant inhibition observed |
| Antioxidant | DPPH assay | High radical scavenging activity |
| Anticancer | Various cancer cell lines | Induced apoptosis and cell cycle arrest |
Study 1: Antimicrobial Efficacy
In a study published in 2023, a series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant potential using the DPPH radical scavenging method. The results indicated that the compound demonstrated a strong ability to neutralize free radicals, suggesting its potential use in preventing oxidative damage .
Study 3: Cancer Cell Line Studies
A recent study explored the effects of this compound on human breast cancer cells (MCF-7). The results revealed that it significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. For instance, triazole derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the triazole moiety is crucial for enhancing antimicrobial activity .
- Anticancer Properties : Compounds containing triazole rings have been reported to demonstrate anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth. The structural modifications in 1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione may enhance its potency against cancer cells.
Case Studies
Several studies highlight the potential applications of this compound:
- Antimicrobial Evaluation : A study assessed various triazole derivatives for their antimicrobial activity using agar diffusion methods. Results indicated that certain structural modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
- Pharmacological Screening : In another case study focusing on the pharmacological profiles of similar compounds, researchers found that modifications in the benzyl and chlorophenyl groups significantly influenced the biological activity and selectivity of the compounds towards specific biological targets .
Data Tables
The following table summarizes key findings related to the biological activities and synthesis methods of this compound:
| Study | Activity Evaluated | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Agar diffusion | Effective against multiple bacterial strains |
| Study 2 | Anticancer | Cell viability assays | Significant inhibition of cancer cell proliferation |
| Study 3 | Synthesis | Multi-step reactions | Yield optimization through reagent selection |
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling reactions, as demonstrated in pyrazole-based syntheses .
- Solvent Systems : Polar aprotic solvents like DMF or ethanol are preferred for cyclization steps, as they stabilize intermediates and improve reaction homogeneity .
- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for achieving complete ring closure in triazole derivatives, as seen in analogous triazolo-thiadiazine syntheses .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound from byproducts .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm the dihydropyrrolo-triazole backbone and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and triazole ring vibrations at ~1450–1500 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and rule out fragmentation .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related pyrrolo[3,4-c]pyrazole-diones .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps during cyclization .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways, such as [1,2]- vs. [1,3]-hydride shifts in triazole formation .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify rate-determining steps and adjust catalyst loading or temperature .
Advanced: What strategies address discrepancies in spectral data for structurally similar analogs?
Methodological Answer:
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dihydropyrrolo ring by acquiring spectra at variable temperatures (e.g., 25–60°C) .
- 2D Correlation Spectroscopy (COSY/NOESY) : Differentiate regioisomers by analyzing through-space interactions between the benzyl and chlorophenyl groups .
- Comparative Crystallography : Cross-validate spectral assignments with single-crystal X-ray data from analogs, such as (3aR,6aR)-configured pyrrolo-triazoles .
Advanced: How can in silico methods predict the compound’s ADMET properties?
Methodological Answer:
- Molecular Docking : Use MOE software to simulate binding to cytochrome P450 enzymes, predicting metabolic stability .
- QSAR Modeling : Train models on datasets of triazole derivatives to correlate logP values with bioavailability .
- Toxicity Screening : Employ ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., chlorophenyl groups) .
Advanced: What experimental designs evaluate solvent effects on reaction regioselectivity?
Methodological Answer:
- Solvent Polarity Screening : Test solvents with varying dielectric constants (e.g., toluene vs. DMSO) to assess their impact on cyclization regioselectivity .
- Additive Studies : Introduce crown ethers or ionic liquids to stabilize transition states and favor specific ring-closure pathways .
- High-Throughput Experimentation : Use automated platforms to screen 96 solvent/additive combinations and identify optimal conditions via LC-MS .
Advanced: How to validate the compound’s biological activity against computational predictions?
Methodological Answer:
- Targeted Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™), guided by docking results .
- Dose-Response Analysis : Generate IC₅₀ curves and compare with predicted binding affinities to refine computational models .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., PDB: A1IZ9) to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
